![molecular formula C10H10Se B14243116 1-Methyl-2-[(prop-1-yn-1-yl)selanyl]benzene CAS No. 501108-19-6](/img/structure/B14243116.png)
1-Methyl-2-[(prop-1-yn-1-yl)selanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-[(prop-1-yn-1-yl)selanyl]benzene is an organoselenium compound characterized by the presence of a selenium atom bonded to a benzene ring.
Méthodes De Préparation
The synthesis of 1-Methyl-2-[(prop-1-yn-1-yl)selanyl]benzene typically involves the reaction of 1-methyl-2-bromobenzene with prop-1-yn-1-ylselenol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the selenium compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-Methyl-2-[(prop-1-yn-1-yl)selanyl]benzene undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The prop-1-yn-1-yl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Methyl-2-[(prop-1-yn-1-yl)selanyl]benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organoselenium compounds.
Medicinal Chemistry: The compound is studied for its potential antioxidant and anticancer properties due to the presence of selenium, which is known for its biological activity.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-[(prop-1-yn-1-yl)selanyl]benzene involves the interaction of the selenium atom with various molecular targets. Selenium can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with specific enzymes and proteins, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-Methyl-2-[(prop-1-yn-1-yl)selanyl]benzene can be compared with other organoselenium compounds such as:
1-Methyl-2-[(prop-1-yn-1-yl)thio]benzene: Similar structure but with sulfur instead of selenium.
1-Methyl-2-[(prop-1-yn-1-yl)oxy]benzene: Similar structure but with oxygen instead of selenium. The uniqueness of this compound lies in the specific properties imparted by the selenium atom, which can influence its reactivity and biological activity.
Propriétés
Numéro CAS |
501108-19-6 |
|---|---|
Formule moléculaire |
C10H10Se |
Poids moléculaire |
209.16 g/mol |
Nom IUPAC |
1-methyl-2-prop-1-ynylselanylbenzene |
InChI |
InChI=1S/C10H10Se/c1-3-8-11-10-7-5-4-6-9(10)2/h4-7H,1-2H3 |
Clé InChI |
IJZDBNWYMLJIFH-UHFFFAOYSA-N |
SMILES canonique |
CC#C[Se]C1=CC=CC=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


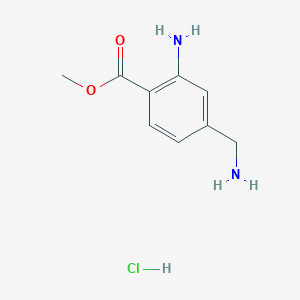

![3-nitro-N-[[4-[(3-nitrobenzoyl)carbamothioylamino]phenyl]carbamothioyl]benzamide](/img/structure/B14243042.png)
![3-{2-[(4'-Methyl[1,1'-biphenyl]-4-yl)oxy]acetamido}benzoic acid](/img/structure/B14243046.png)

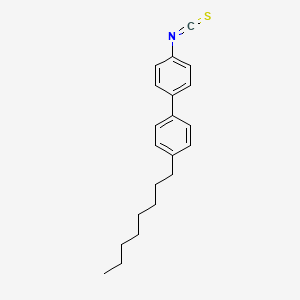
silanediol](/img/structure/B14243063.png)
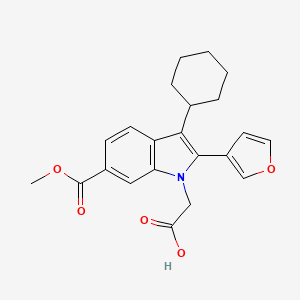
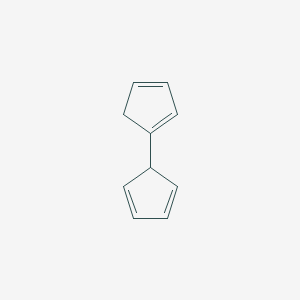
![3-Azabicyclo[3.2.0]hept-5-ene-2,7-dione](/img/structure/B14243090.png)
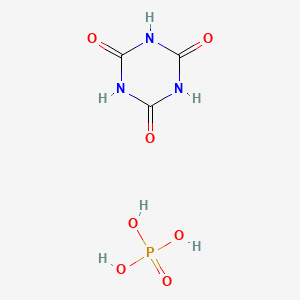
![[(1R,2S)-2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropyl]methanol](/img/structure/B14243099.png)
![1,3,4,6,9-Pentabromodibenzo[b,d]furan](/img/structure/B14243104.png)

